molecular formula C17H14N2O B5680210 4-(2-phenylvinyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

4-(2-phenylvinyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No. B5680210
M. Wt: 262.30 g/mol
InChI Key: YXOTZFPASAWCAO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-phenylvinyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, also known as flunitrazepam, is a benzodiazepine derivative that is widely used in scientific research. This compound is of great interest due to its unique pharmacological properties, which make it a valuable tool for investigating the mechanisms of action of benzodiazepines and other GABAergic drugs.

Mechanism of Action

The mechanism of action of 4-(2-phenylvinyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-onem is similar to that of other benzodiazepines. It binds to the GABA-A receptor, which is a chloride ion channel, and enhances the activity of GABA, the major inhibitory neurotransmitter in the brain. This results in increased chloride ion influx, hyperpolarization of the neuron, and inhibition of neuronal excitability.
Biochemical and Physiological Effects:
Flunitrazepam has a number of biochemical and physiological effects. It has sedative, hypnotic, anxiolytic, and anticonvulsant properties. It also has muscle relaxant and amnesic effects, which make it useful for medical procedures and surgeries.

Advantages and Limitations for Lab Experiments

Flunitrazepam has several advantages as a research tool. It is a potent and selective ligand for the GABA-A receptor, and its effects are well-characterized. It is also readily available and relatively inexpensive. However, its use is limited by its high potency and potential for abuse, and it is therefore subject to strict regulations.

Future Directions

There are several future directions for research on 4-(2-phenylvinyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-onem. One area of interest is the development of new benzodiazepine derivatives with improved pharmacological properties. Another area of interest is the investigation of the long-term effects of benzodiazepine use on cognitive function and brain structure. Finally, there is a need for further research on the mechanisms of action of benzodiazepines and other GABAergic drugs, which may lead to the development of new treatments for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 4-(2-phenylvinyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-onem involves the condensation of 2-amino-5-chlorobenzophenone with ethyl acetoacetate, followed by reduction and cyclization to form the benzodiazepine ring. The final step involves the addition of a phenylvinyl group to the nitrogen atom of the benzodiazepine ring.

Scientific Research Applications

Flunitrazepam is used extensively in scientific research to study the mechanisms of action of benzodiazepines and other GABAergic drugs. It is also used as a reference compound in the development of new benzodiazepine derivatives.

properties

IUPAC Name

4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-17-12-14(11-10-13-6-2-1-3-7-13)18-15-8-4-5-9-16(15)19-17/h1-11H,12H2,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOTZFPASAWCAO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC2=CC=CC=C2NC1=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331838
Record name 4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one

CAS RN

27185-47-3
Record name 4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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